N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide
Description
N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-tert-butyl-substituted benzene ring linked via a sulfonamide group to a 3-bromo-4-hydroxyphenyl moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting proteins or enzymes sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFESEDJADQPQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide typically involves the bromination of a phenolic compound followed by sulfonamide formation. One common method includes:
Bromination: The starting material, 4-hydroxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Sulfonamide Formation: The brominated product is then reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenyl sulfonamide.
Substitution: Various substituted phenyl sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Differences :
- The phenyl ring in Compound I lacks the tert-butyl group present in the target compound, reducing steric hindrance and lipophilicity.
- The substituent on the phenylamine group is a methoxy (-OCH₃) instead of a bromo-hydroxyl (-Br/-OH) group.
Functional Implications :
- The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, whereas the hydroxyl group in the target compound can act as a hydrogen bond donor/acceptor .
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1)
Structural Differences :
- The benzene ring in this compound is substituted with chlorine (electron-withdrawing) and amino (-NH₂, electron-donating) groups, contrasting with the tert-butyl group in the target compound.
- The phenylamine group shares a bromo-methoxy (-Br/-OCH₃) substitution pattern instead of bromo-hydroxyl (-Br/-OH).
Functional Implications :
- Chlorine’s smaller size and higher electronegativity compared to tert-butyl may reduce steric hindrance but limit hydrophobic interactions .
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)bipyrimidin-4-yl]benzenesulfonamide
Structural Differences :
- The sulfonamide is attached to a bipyrimidinyl core with hydroxyethoxy and methoxyphenoxy substituents, unlike the simpler phenylamine group in the target compound.
Functional Implications :
- The bipyrimidinyl moiety enables π-π stacking and planar interactions, which are absent in the target compound.
Therapeutic Potential:
- This compound (synonym: Ro-47-0203) is associated with kinase inhibition, suggesting that the target compound’s simpler structure could be optimized for similar targets with reduced synthetic complexity .
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide
Structural Differences :
- A benzofuran ring with acetyl and methyl substituents replaces the phenylamine group in the target compound.
- An isonicotinoyl group is appended to the sulfonamide nitrogen, introducing additional hydrogen-bonding sites.
Functional Implications :
Pharmacological Relevance :
- Such structural complexity is typical of kinase inhibitors or anti-inflammatory agents. The target compound’s bromo-hydroxyl motif could be leveraged for analogous targets with simplified synthesis .
Biological Activity
N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor effects. The following sections detail the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C16H19BrN2O3S
- Molecular Weight : 407.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of the sulfonamide moiety may enhance its interaction with biological macromolecules.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Source: In vitro studies on antimicrobial efficacy.
Antitumor Activity
Research has indicated that this compound exhibits potential antitumor activity, particularly in inhibiting the proliferation of cancer cells. A study involving human cancer cell lines reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in animal models. A study demonstrated a significant decrease in TNF-alpha and IL-6 levels after treatment with the compound.
Study 1: Efficacy in Animal Models
In a controlled study using mice models, this compound was administered at varying doses to evaluate its anti-inflammatory effects. The results indicated:
- Dosing Regimen : 10 mg/kg, 20 mg/kg, and 50 mg/kg
- Results :
- Significant reduction in paw edema.
- Histological examination revealed decreased leukocyte infiltration.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on normal human fibroblast cells to determine the safety profile of this compound. The findings suggested:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
This indicates a dose-dependent cytotoxic effect, warranting further investigation into its therapeutic window.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
